Ono-AE-248
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Overview
Description
ONO-AE-248 is a selective agonist for the prostanoid EP3 receptor, which is a subtype of the prostaglandin E2 receptor. This compound has been studied for its unique ability to induce a form of cell death in neutrophils that does not exhibit the typical characteristics of apoptosis or necrosis . It has significant implications in various biological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: ONO-AE-248 is synthesized through a series of chemical reactions involving the formation of a prostaglandin-like structure. The synthesis typically involves the following steps:
Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Methoxy and oxo groups are introduced at specific positions on the cyclopentane ring.
Formation of the side chains: The side chains are added through a series of addition and substitution reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as chromatography and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: ONO-AE-248 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups on the cyclopentane ring.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities.
Scientific Research Applications
ONO-AE-248 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of prostaglandin receptors.
Biology: Investigated for its role in inducing non-apoptotic programmed cell death in neutrophils.
Industry: Used in the development of new drugs targeting the prostaglandin E2 receptor.
Mechanism of Action
ONO-AE-248 exerts its effects by selectively binding to the EP3 receptor, a subtype of the prostaglandin E2 receptor. This binding leads to the activation of intracellular signaling pathways that result in various biological effects . The primary mechanism involves:
Inhibition of cyclic adenosine monophosphate (cAMP) synthesis: This reduces the levels of cAMP within the cell, leading to changes in cell function.
Activation of protein kinase C (PKC): This enzyme plays a role in the signaling pathways that lead to cell death.
Comparison with Similar Compounds
ONO-AE-248 is unique in its high selectivity for the EP3 receptor compared to other prostaglandin receptor agonists. Similar compounds include:
ONO-AE1-259-01: A selective agonist for the EP2 receptor.
ONO-AE1-329: A selective agonist for the EP4 receptor.
ONO-DI-004: A selective agonist for the EP1 receptor.
These compounds differ in their receptor selectivity and the biological effects they induce. This compound’s unique ability to induce non-apoptotic cell death in neutrophils sets it apart from other prostaglandin receptor agonists .
Properties
CAS No. |
211230-67-0 |
---|---|
Molecular Formula |
C22H36O5 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-methoxy-2-[(E,3S)-3-methoxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H36O5/c1-4-5-8-11-17(26-2)14-15-19-18(20(23)16-21(19)27-3)12-9-6-7-10-13-22(24)25/h6,9,14-15,17-19,21H,4-5,7-8,10-13,16H2,1-3H3,(H,24,25)/b9-6-,15-14+/t17-,18+,19+,21+/m0/s1 |
InChI Key |
MXDQOCKVVLKVJS-QKIVIXBWSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)OC)OC |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ONO AE 248 ONO AE-248 ONO-AE-248 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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